![molecular formula C17H16N2S B479464 N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine CAS No. 380472-75-3](/img/structure/B479464.png)
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine
Overview
Description
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as DMPT, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Scientific Research Applications
Redox-Active Ligands and Dye-Sensitized Solar Cells
The compound is related to a class of molecules known as redox-active ligands . These ligands are used in the synthesis of donor-acceptor complexes of transition metals, which are currently the most studied and perspective compounds for application to dye-sensitized solar cells . The structure and therefore absorption profile, redox potentials, and molecular polarity of these complexes can be easily tuned, making them suitable for photochemical charge-transfer and nonlinear optics .
Biological Screening
A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and its alkylated piperazine derivatives have been synthesized, characterized, and screened for antibacterial, antifungal, and anthelmintic activity . Some of the compounds showed significant biological activities .
Molecular Docking
Molecular docking to crystal structures of target proteins revealed that active compounds show similar binding poses as that of standards . This indicates a good correlation of the binding energy with observed in vitro data for the active compounds .
Fingerprint Analysis
One of the compounds, 6c, exhibits good stickiness and finger rhythm without dense dust . The resulting compound can be used to detect fingerprints on all types of flat surfaces and hence easily accepted for detecting hidden fingerprints .
Interaction with the Endocannabinoid System
Although not directly related to the compound , it’s worth noting that some compounds in this class have been researched for their ability to interact with the endocannabinoid system. This system is involved in regulating a variety of physiological processes, including pain, mood, and appetite.
Research and Production
The compound is related to a class of molecules that are used in a wide range of research and production applications . These include the development of new drugs, the synthesis of new materials, and the exploration of new chemical reactions .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-6-8-13(2)16(12)19-17-18-15(11-20-17)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFQYHGTLTVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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